1,3-Dimethylbutylamine is an aliphatic amine that has been identified as an emerging stimulant. [, , ] While structurally similar to the pharmaceutical stimulant 1,3-dimethylamylamine (DMAA), [, ] 1,3-dimethylbutylamine has no history of human use and its safety is entirely unknown. [] It has been found as an adulterant in dietary supplements marketed for athletic performance enhancement, weight loss, and cognitive function. [] Its presence in these products has led to regulatory actions by the US Food and Drug Administration (FDA) to remove it from the market. [, ] Additionally, 1,3-dimethylbutylamine has been identified in Camellia sinensis tea leaves. []
One method of synthesizing 1,3-dimethylbutylamine involves a two-step process starting with methyl isobutyl ketone and methylamine. [] First, these reagents react to form a ketimine intermediate. This intermediate then undergoes low-pressure hydrogenation in the presence of a platinum catalyst to yield N-methyl-1,3-dimethylbutylamine. []
Another synthesis approach involves the modification of a leucine dehydrogenase enzyme. [] Through several rounds of protein engineering, the enzyme's substrate specificity is altered to accept methyl isobutyl ketone (MIBK) instead of its wild-type substrate, an α-keto acid. [] This modified enzyme catalyzes the production of chiral (R)-1,3-dimethylbutylamine from MIBK. []
Beyond its illicit presence in dietary supplements, there are currently no known scientific research applications for 1,3-dimethylbutylamine. [, ] Its identification in Camellia sinensis tea leaves might suggest a potential role in plant metabolism or defense mechanisms, but further research is needed to explore this possibility. []
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7